molecular formula C4H7BrO2 B14457625 1-Bromo-1,2-dimethoxyethene CAS No. 75144-28-4

1-Bromo-1,2-dimethoxyethene

Katalognummer: B14457625
CAS-Nummer: 75144-28-4
Molekulargewicht: 167.00 g/mol
InChI-Schlüssel: CNQFAWVHKQTATO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-1,2-dimethoxyethene is an organic compound with the molecular formula C4H7BrO2 It is a derivative of ethene, where one hydrogen atom is replaced by a bromine atom and two hydrogen atoms are replaced by methoxy groups

Vorbereitungsmethoden

1-Bromo-1,2-dimethoxyethene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethoxyethene with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the ethene derivative. Industrial production methods may involve large-scale bromination processes using specialized equipment to handle the reactive bromine gas safely.

Analyse Chemischer Reaktionen

1-Bromo-1,2-dimethoxyethene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,2-dimethoxyethanol.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as 1,2-dimethoxyacetaldehyde.

    Reduction Reactions: Reduction of this compound can yield 1,2-dimethoxyethane. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-1,2-dimethoxyethene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biomolecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-Bromo-1,2-dimethoxyethene exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic addition reactions, where it forms bonds with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved in these reactions depend on the specific conditions and the presence of other reactive species.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-1,2-dimethoxyethene can be compared with other similar compounds such as:

    1,2-Dimethoxyethane: This compound lacks the bromine atom and is used as a solvent in various chemical reactions.

    1-Bromo-2,2-dimethoxyethane: Similar to this compound but with a different substitution pattern, leading to different chemical properties and reactivity.

    2-Bromo-1,1-dimethoxyethane: Another brominated derivative with distinct reactivity due to the position of the bromine atom

Eigenschaften

CAS-Nummer

75144-28-4

Molekularformel

C4H7BrO2

Molekulargewicht

167.00 g/mol

IUPAC-Name

1-bromo-1,2-dimethoxyethene

InChI

InChI=1S/C4H7BrO2/c1-6-3-4(5)7-2/h3H,1-2H3

InChI-Schlüssel

CNQFAWVHKQTATO-UHFFFAOYSA-N

Kanonische SMILES

COC=C(OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.